molecular formula C20H26N2O5 B3930859 ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate

ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate

Cat. No.: B3930859
M. Wt: 374.4 g/mol
InChI Key: AYOKQMIIBYNDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a pyrrolidinone moiety, and an ethoxyphenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate then undergoes cyclization with a dioxopyrrolidinone derivative under controlled conditions to form the desired compound. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors, precise control of reaction parameters, and advanced purification techniques are common in industrial production to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers or pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate can be compared with similar compounds such as:

    Ethyl 1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate: Similar structure but with a methyl group instead of an ethoxy group.

    Ethyl 5-(4-ethoxyphenyl)-1,3-oxazole-4-carboxylate: Contains an oxazole ring instead of a piperidine ring.

    Ethyl 2-(4-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate: Features a triazole-pyrimidine hybrid structure.

Properties

IUPAC Name

ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5/c1-3-26-16-7-5-15(6-8-16)22-18(23)13-17(19(22)24)21-11-9-14(10-12-21)20(25)27-4-2/h5-8,14,17H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOKQMIIBYNDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate
Reactant of Route 6
ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.